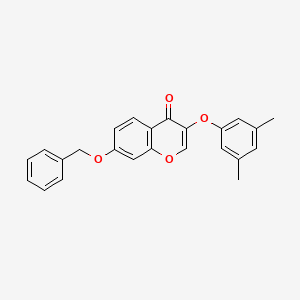![molecular formula C25H31ClN2OS2 B11652222 2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)
2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core is a dihydroquinoline ring system, which is a bicyclic heterocycle.
- Attached to the dihydroquinoline, we have a chlorophenyl group.
- The compound also contains an oxoethyl moiety and a diethylcarbamodithioate group.
- Overall, it combines aromatic, heterocyclic, and carbonyl functionalities.
Preparation Methods
- The synthetic route to this compound involves several steps:
Mannich Reaction: Start with a Mannich reaction, where a piperazine derivative (such as 4-bromophenylpiperazine) reacts with an aldehyde (e.g., formaldehyde) and an amine (e.g., 4-methoxyaniline).
Cyclization: The resulting Mannich base undergoes cyclization to form the dihydroquinoline ring.
Thione Formation: Finally, the thione group is introduced via reaction with carbon disulfide.
- Industrial production methods may vary, but these steps provide a general overview.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the sulfur atom to form the corresponding sulfone.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl₃).
Major Products: Sulfone derivatives, substituted dihydroquinolines.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antibacterial, antifungal, or antiviral agent.
Agrochemicals: Explore its use in crop protection.
Biological Studies: Assess its impact on cellular processes.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these compounds.
Remember that this compound’s detailed research and characterization are essential for a comprehensive understanding
Properties
Molecular Formula |
C25H31ClN2OS2 |
|---|---|
Molecular Weight |
475.1 g/mol |
IUPAC Name |
[2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C25H31ClN2OS2/c1-6-27(7-2)23(30)31-16-22(29)28-21-11-9-8-10-20(21)25(5,17-24(28,3)4)18-12-14-19(26)15-13-18/h8-15H,6-7,16-17H2,1-5H3 |
InChI Key |
RMFSHOXHGODKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)

![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652179.png)
![4-chloro-2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11652181.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
![methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
![ethyl {[3-(2-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11652203.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![(4E)-4-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652213.png)


